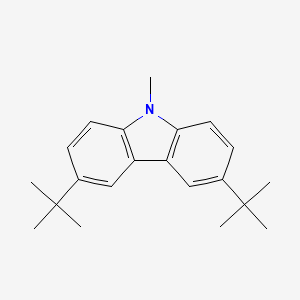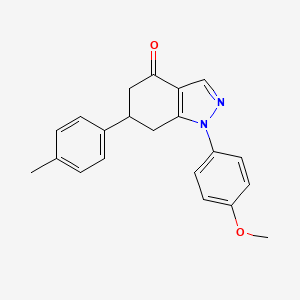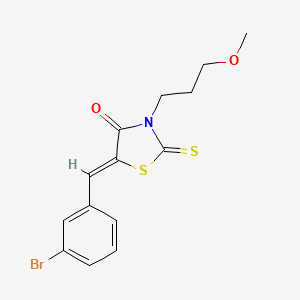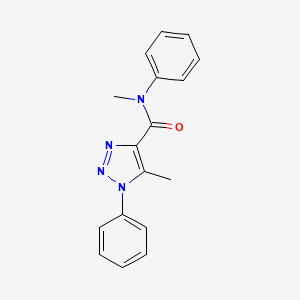
3,6-di-tert-butyl-9-methyl-9H-carbazole
Vue d'ensemble
Description
3,6-di-tert-butyl-9-methyl-9H-carbazole, also known as dibutylcarbazole, is an organic compound with the chemical formula C26H35N. It is a yellow crystalline powder that is commonly used in scientific research due to its unique properties. This compound has been extensively studied in recent years due to its potential applications in various fields, including optoelectronics, photovoltaics, and organic light-emitting diodes (OLEDs).
Applications De Recherche Scientifique
Photophysical and Electrochemical Properties
A study by Huang et al. (2014) explored the use of 3,6-di-tert-butyl-9H-carbazole derivatives in thermally activated delayed fluorescence materials. These materials, synthesized through Ulmann coupling reactions, demonstrated variable electronic, photophysical, and electrochemical properties. This research suggests potential applications in optoelectronic devices due to the tunable energy gap between singlet and triplet states in these materials (Huang et al., 2014).
Aggregation-Induced Phosphorescent Emission
Shan et al. (2012) reported on the synthesis of cationic iridium(III) complexes with 3,6-di-tert-butyl-9H-carbazole ligands. These complexes exhibit aggregation-induced phosphorescent emission (AIPE) and are potential candidates for light-emitting electrochemical cells and organic vapor sensing. Their research also showed applications in biological imaging (Shan et al., 2012).
Fluorescent Emission
Gruzdev et al. (2015) developed a synthesis method for 3,6-di-tert-butyl-9H-carbazole derivatives and investigated their photochemical properties. These compounds exhibited fluorescent emission in the 400–600 nm range with high quantum yield, indicating potential applications in fluorescent materials and sensors (Gruzdev et al., 2015).
Coordination Chemistry with Transition Metals
Grüger et al. (2013) synthesized monoanionic PNP pincer type ligands with a 3,6-di-tert-butyl-9H-carbazole backbone. They explored the coordination chemistry of these ligands with nickel, palladium, and rhodium. This research opens pathways for applications in catalysis and material science (Grüger et al., 2013).
Applications in Electroluminescence and Sensing
Shan et al. (2011) created cationic iridium complexes with 3,6-di-tert-butyl-9H-carbazole. These complexes demonstrated unique aggregation-induced phosphorescent emission properties, making them suitable for use in light-emitting electrochemical cells (LECs) and organic vapor sensing (Shan et al., 2011).
Synthesis and Crystallographic Studies
Kant et al. (2015) conducted synthetic and crystallographic studies oncompounds derived from 3,6-di-tert-butyl-9H-carbazole. Their research focused on the synthesis and characterization of specific carbazole derivatives, providing valuable insights into the molecular structure and interactions within these compounds. This study contributes to the understanding of carbazole chemistry, which can be applied in various scientific fields (Kant et al., 2015).
Redox-Active Materials for Energy Storage
Yigit and Güllü (2017) presented the design and synthesis of novel poly(3,6-dithienylcarbazole) derivatives as redox-active materials for electrochemical energy storage applications. These materials demonstrated high performance in flexible solid-state pseudocapacitors, showcasing the potential of 3,6-di-tert-butyl-9H-carbazole derivatives in advanced energy storage technologies (Yigit & Güllü, 2017).
Mixed-Valence Radical Cations
Kaafarani et al. (2016) investigated mixed-valence cations of compounds containing 3,6-di-tert-butyl-9H-carbazole. Their work focused on the generation and characterization of radical cations, providing insights into the hole-transporting properties of these species. This research has implications for the development of organic light-emitting diodes and other electronic devices (Kaafarani et al., 2016).
Carbazole-Functionalized Materials for Bioimaging
Li et al. (2021) synthesized carbazole-functionalized 9-borafluorene derivatives with exceptional photoluminescence properties. These materials, exhibiting high quantum yields and two-photon absorption cross-sections, have potential applications in bioimaging and other photonic technologies (Li et al., 2021)
Propriétés
IUPAC Name |
3,6-ditert-butyl-9-methylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N/c1-20(2,3)14-8-10-18-16(12-14)17-13-15(21(4,5)6)9-11-19(17)22(18)7/h8-13H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXMLNBTIJVABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B4620888.png)
![4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B4620895.png)

![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4620908.png)

![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4620911.png)
![N-benzyl-2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4620921.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4620928.png)
![10-({[4-(diethylamino)phenyl]amino}methylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4620934.png)
![methyl 5-[(dimethylamino)carbonyl]-2-{[(2,6-dimethyl-1-piperidinyl)carbonothioyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4620948.png)


![N-(4-{[2-(4-tert-butylbenzoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4620969.png)
